molecular formula C22H25N3O3 B2740231 N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide CAS No. 1775409-11-4

N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2740231
CAS No.: 1775409-11-4
M. Wt: 379.46
InChI Key: RNUADPNGYKGFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on quinazoline derivatives has revealed their potential as antitumor agents. Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . The synthesis of this specific compound would involve a series of chemical reactions to assemble its unique structure.

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide have been synthesized for exploring their potential applications. For instance, the synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester involves starting materials like 1,6-dimethoxynaphthalene, highlighting efficient synthesis approaches for such compounds on a large scale (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Biological and Pharmacological Properties

The synthesis of derivatives of 5-methyl-5-ethyl-4-oxobenzo[h]quinazolines has been conducted to study their biological properties, including antitumor and anti-monoamine oxidase (MAO) activities. These efforts demonstrate the potential therapeutic uses of such compounds, especially in treating cancer and psychological disorders (Markosyan et al., 2006).

Anticancer Applications

N-methyl-4-(4-methoxyanilino)quinazolines have been investigated as novel anticancer agents, with studies focusing on the structure-activity relationship of the quinazoline ring to induce apoptosis in cancer cells. This research indicates the critical role of specific substitutions on the quinazoline ring for potent anticancer activity (Sirisoma et al., 2010).

Antimicrobial and Anti-inflammatory Agents

Compounds bearing the quinazoline motif, such as 3-(4-methoxyphenyl)-2-substitutedamino-quinazolin-4(3H)-ones, have been synthesized and evaluated for their analgesic, anti-inflammatory, and antimicrobial properties. This research showcases the broad spectrum of pharmacological activities these compounds can exhibit, suggesting their potential as versatile therapeutic agents (Alagarsamy & Murugesan, 2007).

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Quinazoline derivatives have been investigated for their anticancer properties, and future studies may reveal their precise mode of action against bladder cancers .

Properties

IUPAC Name

N-(3-methoxyphenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-24-19-13-15(21(26)23-16-7-6-8-17(14-16)28-2)10-11-18(19)22(27)25-12-5-3-4-9-20(24)25/h6-8,10-11,13-14,20H,3-5,9,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUADPNGYKGFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.